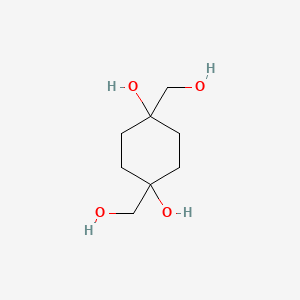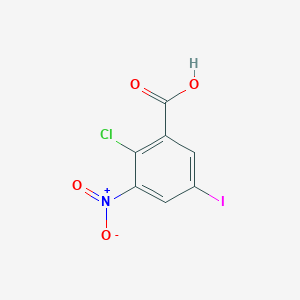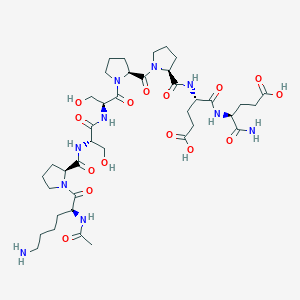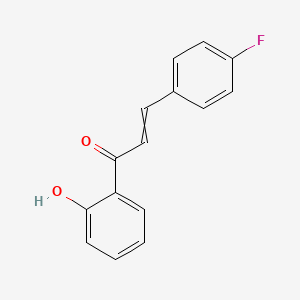
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Hydrogenation of DMCD to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Wirkmechanismus
The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.
1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.
1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.
Uniqueness
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .
Eigenschaften
CAS-Nummer |
90201-74-4 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,4-bis(hydroxymethyl)cyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2 |
InChI-Schlüssel |
ACLGHSLNXWLTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(CO)O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)








![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

